

(R)-(+)-Propylene Carbonate (CAS 16606-55-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate, a chiral cyclic carbonate ester, is a versatile molecule of significant interest in various scientific and industrial fields. Its unique properties as a polar aprotic solvent, its role as a chiral building block in asymmetric synthesis, and its applications in energy storage and pharmaceutical formulations make it a compound of critical importance. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and key applications, with a focus on providing practical information for laboratory and development settings.

Core Properties and Specifications

(R)-(+)-Propylene carbonate is a colorless, odorless liquid.^[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, use in reactions, and integration into various systems.

Physical and Chemical Data

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O ₃	[2]
Molecular Weight	102.09 g/mol	
Appearance	Colorless to light yellow, clear liquid	[3]
Density	1.189 g/mL at 25 °C	[2][4]
Boiling Point	240 - 241.7 °C	[2][3][4]
Melting Point	-49.2 °C	[5]
Flash Point	116 - 132 °C	[5][6]
Refractive Index (n ²⁰ /D)	1.421 - 1.422	[2]
Vapor Pressure	0.59 psi (4.07 kPa) at 20 °C	[2]
Viscosity	2.5 mPas at 25 °C	[5]
Dielectric Constant	64.9 at 20 °C	[7]

Solubility Profile

Solvent	Solubility	Reference(s)
Water	175 g/L at 25 °C	[2][4]
Ethanol	Miscible	[5][8]
Acetone	Miscible	[5][8]
Benzene	Miscible	[5]
Chloroform	Miscible	[5][8]
Ether	Miscible	[5]
Hexane	Practically insoluble	[5]

Synthesis and Purification Protocols

The synthesis of enantiomerically pure **(R)-(+)-propylene carbonate** is critical for its application as a chiral intermediate. Two primary routes are detailed below: the reaction of (R)-1,2-propanediol with urea and the cycloaddition of carbon dioxide to (R)-propylene oxide.

Synthesis from (R)-1,2-Propanediol and Urea

This method provides a green and straightforward route to **(R)-(+)-propylene carbonate**, utilizing readily available and less hazardous materials.[\[9\]](#)

Experimental Protocol:

- Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a vacuum system.
- Charging Reactants: To the flask, add (R)-1,2-propanediol and urea. A typical molar ratio is 1.2:1 to 1.5:1 ((R)-1,2-propanediol to urea).[\[9\]](#)[\[10\]](#)
- Catalyst Addition: Introduce a catalyst, such as zinc oxide (ZnO), typically at a molar ratio of 0.01 relative to urea.[\[10\]](#) Other catalysts like lead or magnesium oxides have also been shown to be effective.[\[9\]](#)
- Reaction Conditions: Heat the mixture to 100-120 °C under vacuum (e.g., 50-600 mmHg) with vigorous stirring.[\[10\]](#)[\[11\]](#) The reaction is typically carried out for 12 hours.[\[10\]](#) The vacuum helps in the removal of ammonia, a byproduct of the reaction, driving the equilibrium towards the product.[\[9\]](#)
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to ambient temperature.[\[9\]](#)
 - Perform a vacuum distillation to remove any unreacted (R)-1,2-propanediol.[\[10\]](#)
 - Continue the vacuum distillation, collecting the fraction corresponding to **(R)-(+)-propylene carbonate** (boiling point approx. 240 °C at atmospheric pressure, adjust for vacuum). A yield of approximately 92% can be expected.[\[10\]](#)
 - The final product can be analyzed by gas chromatography (GC) to determine purity.[\[9\]](#)

Synthesis from (R)-Propylene Oxide and Carbon Dioxide

This atom-economical method involves the direct cycloaddition of CO₂ to the epoxide.[12][13]

Experimental Protocol:

- Apparatus Setup: Use a high-pressure autoclave reactor equipped with a heating jacket, a gas inlet, and a stirrer.[14]
- Charging Reactants: Place (R)-propylene oxide and a suitable catalyst into the reactor. Catalysts can include tetraalkylphosphonium bromides or insoluble ion exchange resins.[13][14]
- Pressurization and Heating: Seal the reactor and introduce carbon dioxide to a desired pressure (e.g., 8-20 bar).[13][14] Heat the reactor to the reaction temperature (e.g., 100-180 °C) while stirring.[12][14]
- Reaction Conditions: Maintain the reaction at the set temperature and pressure for a specified time, typically ranging from 1 to 12 hours.[12] The total pressure may be adjusted with CO₂ during the reaction.[14]
- Work-up and Purification:
 - After the designated reaction time, rapidly cool the reactor and carefully decompress it.[14]
 - If a heterogeneous catalyst (like an ion exchange resin) is used, it can be removed by simple filtration.[13]
 - The crude product can be purified by vacuum distillation to yield high-purity **(R)-(+)-propylene carbonate** (>99%).[13][15]

General Purification Protocol

Regardless of the synthetic route, **(R)-(+)-propylene carbonate** may contain impurities such as unreacted starting materials, diols, or water. A general purification procedure is as follows:

- Drying: To remove water, the crude product can be passed through a column of activated molecular sieves (e.g., 3A or 5A) or dried over agents like calcium oxide (CaO).[16]

- Distillation: Perform a fractional distillation under reduced pressure.[16] It is advisable to add a small amount of an acid catalyst like p-toluenesulfonic acid during the first distillation to handle certain impurities, followed by a redistillation to collect the pure middle fraction.[16]
- Storage: Store the purified, moisture-sensitive product over molecular sieves under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[16]

Key Applications in Research and Development

The unique combination of chirality and solvent properties makes **(R)-(+)-propylene carbonate** a valuable compound in several high-technology areas.

Chiral Building Block in Asymmetric Synthesis

(R)-(+)-Propylene carbonate serves as a crucial chiral intermediate in the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. Its defined stereocenter can be transferred to target molecules, which is essential for biological activity. For example, it is a key intermediate in the synthesis of antiviral drugs like Tenofovir Alafenamide and antibiotics such as Linezolid.[10][15]

High-Performance Electrolyte Solvent

In the field of energy storage, propylene carbonate is used as a high-permittivity, polar aprotic solvent in electrolytes for lithium-ion batteries.[17] Its wide liquid temperature range is particularly advantageous for low-temperature performance.[18] However, its reactivity with graphite anodes can be a challenge, often requiring co-solvents or additives to form a stable solid electrolyte interphase (SEI).[17][19]

Protocol for Electrolyte Preparation (General Example):

- Environment: All operations should be conducted in an inert atmosphere with very low moisture and oxygen content (e.g., an argon-filled glovebox).
- Solvent Preparation: Use high-purity, anhydrous **(R)-(+)-propylene carbonate** (water content < 10 ppm). It may be used alone or, more commonly, mixed with a low-viscosity co-solvent like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).

- Salt Dissolution: Slowly dissolve a high-purity lithium salt, such as lithium hexafluorophosphate (LiPF₆), into the solvent or solvent mixture to the desired concentration (e.g., 1.0 M).[20]
- Homogenization: Stir the solution until the salt is completely dissolved and the electrolyte is homogeneous.
- Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Green Solvent Applications

With increasing emphasis on sustainable chemistry, propylene carbonate is recognized as a "green" solvent alternative to more hazardous chemicals like acetonitrile or N-methyl-2-pyrrolidone (NMP).[20][21] Its low toxicity, biodegradability, high boiling point, and low vapor pressure make it an environmentally benign option for various chemical transformations and formulations.[21]

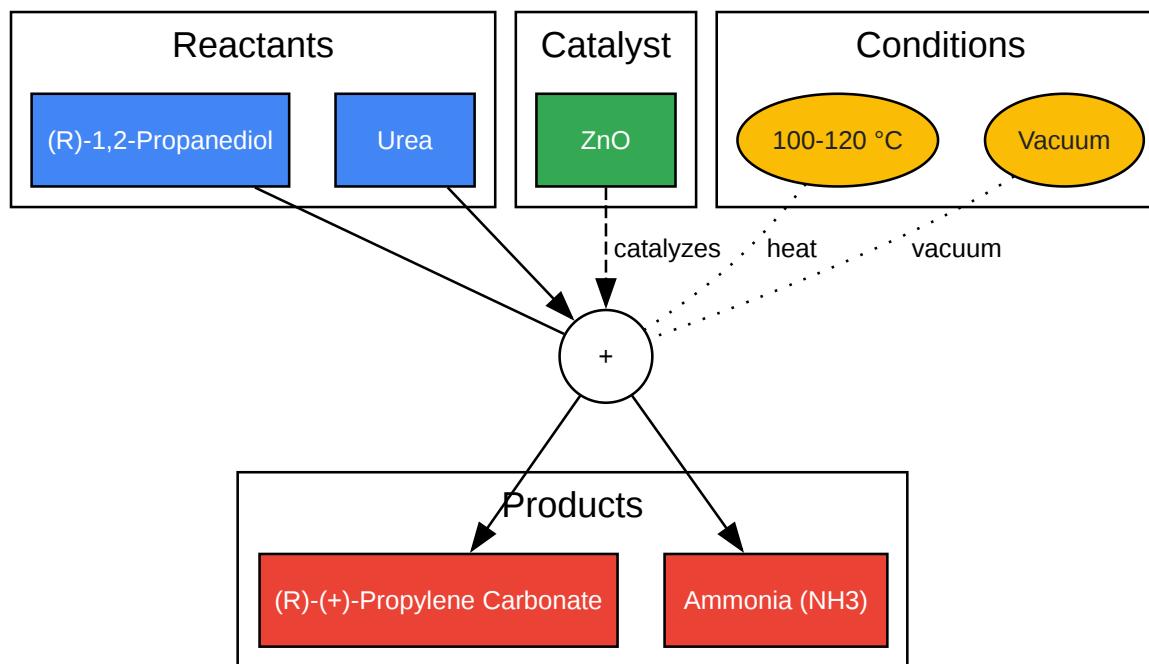
Spectroscopic and Safety Data

Spectroscopic Characterization

- ¹H NMR: The proton NMR spectrum provides a clear signature for the molecule's structure. [22]
- ¹³C NMR: The carbon spectrum is useful for confirming the carbonate and aliphatic carbons. [23][24]
- IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretching absorption band around 1795-1799 cm⁻¹.[25][26]
- Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂.[27][28]

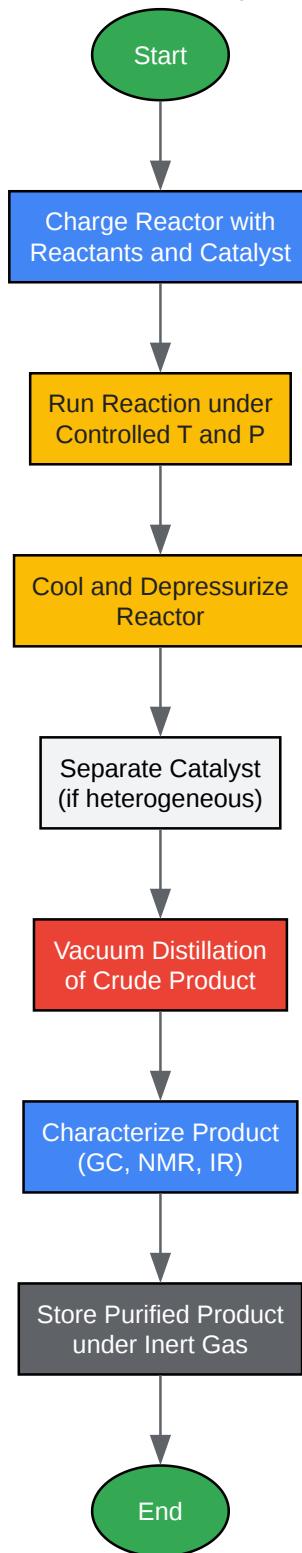
Safety and Handling

(R)-(+) -Propylene carbonate is classified as an irritant.


- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

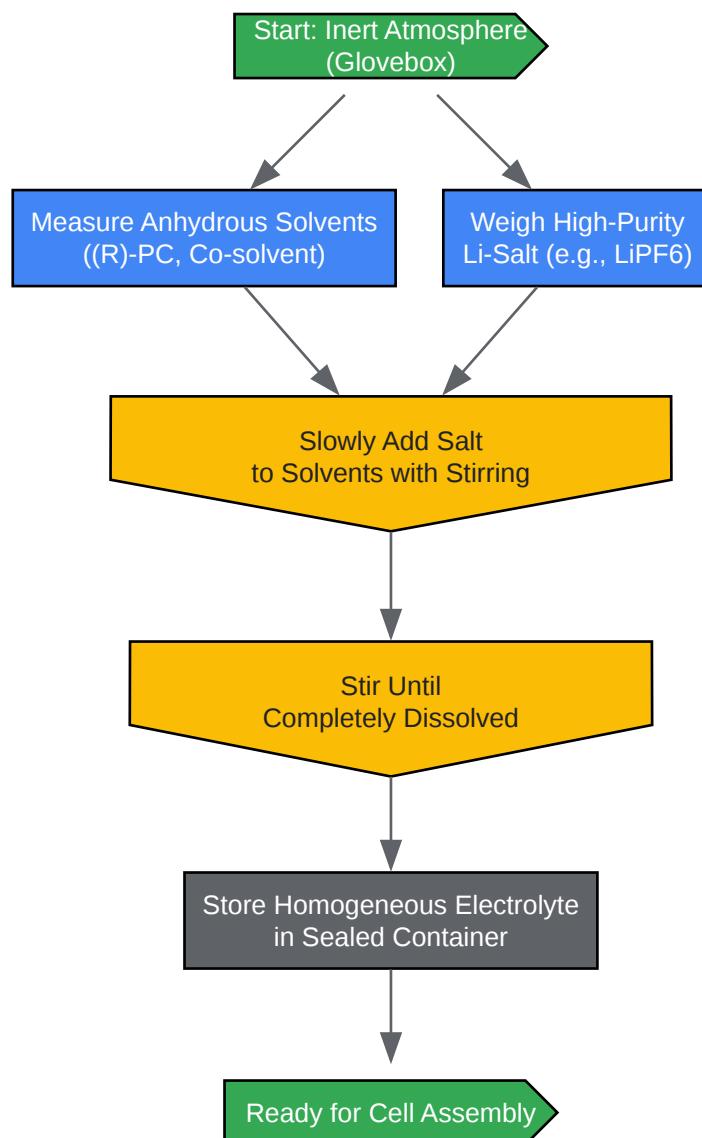
- Precautions:
 - Handle in a well-ventilated area.
 - Wear suitable protective clothing, including chemical-resistant gloves and safety goggles/face shield.
 - Wash hands thoroughly after handling.
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound is moisture-sensitive.

Visualized Workflows and Pathways


To further clarify the processes described, the following diagrams illustrate the synthesis of **(R)-(+)-propylene carbonate** and a general experimental workflow.

Synthesis of (R)-(+)-Propylene Carbonate from (R)-1,2-Propanediol

[Click to download full resolution via product page](#)


Caption: Synthesis from (R)-1,2-Propanediol and Urea.

General Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purification.

Workflow for Lithium-Ion Battery Electrolyte Preparation

[Click to download full resolution via product page](#)

Caption: Preparation of a Li-ion Battery Electrolyte.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. R-propylene carbonate [chembk.com]
- 3. (R)-(+)-Propylene Carbonate|CAS 16606-55-6|RUO [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. phexcom.com [phexcom.com]
- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propylene Carbonate Solvent Properties [macro.lsu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]
- 11. CN1421431A - Synthesis process of propylene carbonate or vinyl carbonate - Google Patents [patents.google.com]
- 12. purkh.com [purkh.com]
- 13. Organic solvent-free process for the synthesis of propylene carbonate from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. EP1658279B1 - Process for the preparation of propylene carbonate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification of Propylene carbonate - Chempedia - LookChem [lookchem.com]
- 17. escholarship.org [escholarship.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. osti.gov [osti.gov]
- 20. Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium-Ion Battery Cathode Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Versatile Applications and Production of Propylene Carbonate_Chemicalbook [chemicalbook.com]
- 22. (R)-(+)-Propylene carbonate(16606-55-6) 1H NMR spectrum [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]
- 24. Propylene carbonate (108-32-7) 13C NMR spectrum [chemicalbook.com]
- 25. Interfacial carbonyl groups of propylene carbonate facilitate the reversible binding of nitrogen dioxide - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D4CP01382D [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Propylene Carbonate [webbook.nist.gov]
- To cite this document: BenchChem. [(R)-(+)-Propylene Carbonate (CAS 16606-55-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016679#r-propylene-carbonate-cas-number-16606-55-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com